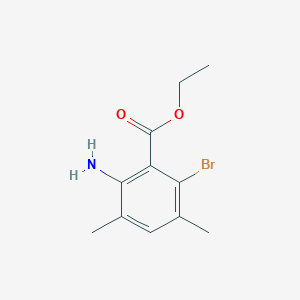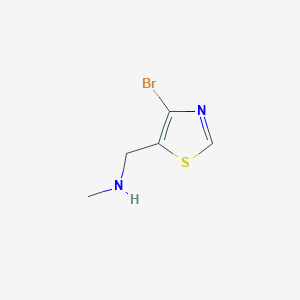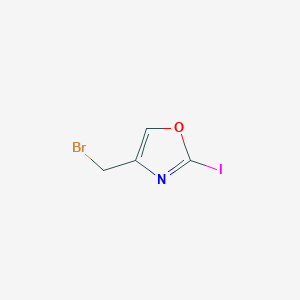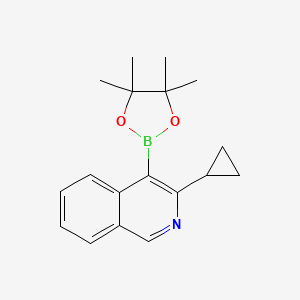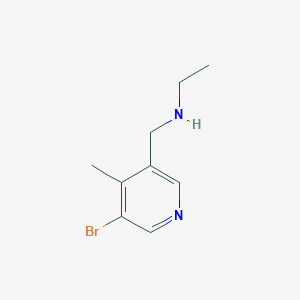![molecular formula C8H4INO3 B12967004 6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
6-Iodobenzo[d]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a benzene ring, and an iodine atom at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another approach involves the use of manganese dioxide as a heterogeneous reagent for the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include the use of continuous flow reactors for efficient and scalable production, as well as the employment of environmentally friendly catalysts and reagents to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 6-Iodobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as manganese dioxide or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxazole or benzoxazole derivatives .
Scientific Research Applications
6-Iodobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d]oxazole-2-carboxylic acid involves its interaction with various molecular targets. The oxazole ring allows the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Benzoxazole Derivatives: These compounds share the benzoxazole core structure but differ in the substituents attached to the ring.
Oxazole Derivatives: Compounds such as 2-methyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole are structurally related but lack the benzene ring fusion.
Uniqueness: 6-Iodobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .
Properties
Molecular Formula |
C8H4INO3 |
|---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
6-iodo-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) |
InChI Key |
FZSMIEDJJPEYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



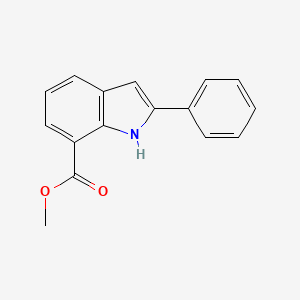



![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)


